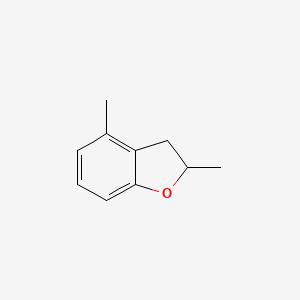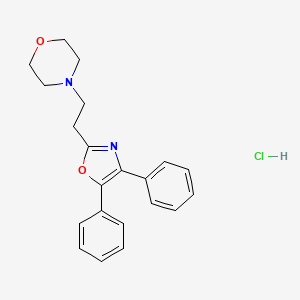
4-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)morpholine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)morpholine hydrochloride is a complex organic compound that features a morpholine ring substituted with a 4,5-diphenyloxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)morpholine hydrochloride typically involves a multi-step process. One common method starts with the preparation of the 4,5-diphenyloxazole core, which can be synthesized through a cyclization reaction involving benzoin and ammonium acetate. The resulting oxazole is then subjected to a nucleophilic substitution reaction with 2-chloroethylmorpholine to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the oxazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The oxazole moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the morpholine ring can interact with various enzymes, inhibiting their activity and contributing to its therapeutic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)piperidine hydrochloride
- 4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)pyrrolidine hydrochloride
Uniqueness
4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)morpholine hydrochloride is unique due to the presence of both the oxazole and morpholine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
CAS No. |
33161-96-5 |
|---|---|
Molecular Formula |
C21H23ClN2O2 |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
4-[2-(4,5-diphenyl-1,3-oxazol-2-yl)ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C21H22N2O2.ClH/c1-3-7-17(8-4-1)20-21(18-9-5-2-6-10-18)25-19(22-20)11-12-23-13-15-24-16-14-23;/h1-10H,11-16H2;1H |
InChI Key |
KCNCHLUNAAJGPM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12897728.png)

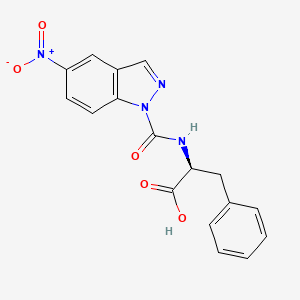
![Imidazo[1,2-A]pyrrolo[3,2-D]imidazole](/img/structure/B12897742.png)
![1,11-Dichloro-5,7-dioxo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-6(7H)-carboxamide](/img/structure/B12897750.png)
![[4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy]acetic acid](/img/structure/B12897757.png)
![{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile](/img/structure/B12897764.png)
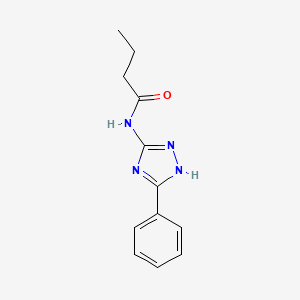
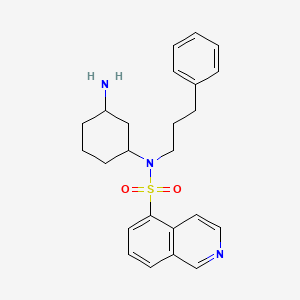
![Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12897780.png)
![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12897786.png)


